REACTION_CXSMILES
|
[CH2:1](Cl)[C:2]#[CH:3].[CH3:5][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][NH:7]1>CO>[CH3:5][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][N:7]1[CH2:3][C:2]#[CH:1]
|
Name
|
|
Quantity
|
17.27 g
|
Type
|
reactant
|
Smiles
|
C(C#C)Cl
|
Name
|
|
Quantity
|
21 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
CC1NCCCC1
|
Name
|
|
Quantity
|
43 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The material was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
providing a precipitate
|
Type
|
CUSTOM
|
Details
|
The solid precipitate was removed by filtration
|
Type
|
WASH
|
Details
|
rinsing through with ether (150 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Another small amount of precipitate was removed by filtration
|
Type
|
DISTILLATION
|
Details
|
The remaining oily product was purified by distillation
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1N(CCCC1)CC#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.23 g | |
YIELD: CALCULATEDPERCENTYIELD | 22.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |